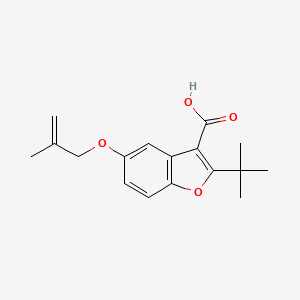

2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

2-tert-butyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-10(2)9-20-11-6-7-13-12(8-11)14(16(18)19)15(21-13)17(3,4)5/h6-8H,1,9H2,2-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRRYSYWWPBOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

Introduction of the Tert-butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Ether Formation: The 2-methylallyl group can be introduced via Williamson ether synthesis, where the phenol is reacted with 2-methylallyl bromide in the presence of a base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylallyl group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Products may include epoxides, aldehydes, or carboxylic acids.

Reduction: Products may include alcohols or aldehydes.

Substitution: Products may include halogenated or nitrated benzofurans.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for diseases where benzofuran derivatives have shown efficacy.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Chemical Identity :

Key Features :

- The 2-methylallyloxy group introduces an allyl ether moiety, which may influence reactivity or biological interactions.

- The carboxylic acid at position 3 provides polarity, impacting solubility and bioavailability.

Comparison with Structurally Similar Compounds

Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)benzofuran-3-carboxylate (CAS: 384368-75-6)

- Substituents :

- Position 2 : tert-butyl.

- Position 5 : Ethoxycarbonylmethoxy (a glycolic acid-derived ester).

- Position 3 : Ethyl ester.

- The ethoxycarbonylmethoxy group at position 5 introduces a branched ester chain, increasing molecular weight (C₁₈H₂₂O₇, MW: 362.36 g/mol) compared to the target compound.

- Functional Implications :

- The ester groups may enhance cell membrane permeability but require hydrolysis for activation.

2-Methoxyethyl 2-methyl-5-[(2-methylbenzyl)oxy]benzofuran-3-carboxylate (CAS: 307552-50-7)

- Substituents :

- Position 2 : Methyl.

- Position 5 : 2-Methylbenzyloxy.

- Position 3 : 2-Methoxyethyl ester.

- Key Differences: A methyl group at position 2 instead of tert-butyl reduces steric hindrance. The 2-methoxyethyl ester at position 3 introduces a polar methoxy group, balancing lipophilicity and solubility.

- Functional Implications :

- Increased aromaticity from the benzyl group may enhance π-π stacking in biological targets.

6-(5-(4-(Benzyloxy)-3-fluorophenyl)oxazol-4-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

- Substituents :

- Position 2 : 4-Fluorophenyl.

- Position 5 : Oxazolyl-fluorophenyl complex.

- Position 3 : N-methylcarboxamide.

- The oxazolyl-fluorophenyl moiety at position 5 adds heterocyclic complexity, likely targeting enzyme active sites. The carboxamide group at position 3 increases hydrogen-bonding capacity compared to carboxylic acid or esters.

- Functional Implications :

Structural and Functional Analysis Table

Biological Activity

2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid is a synthetic organic compound belonging to the benzofuran family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Benzofurans are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, summarizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzofuran core with several functional groups that enhance its biological activity:

- Benzofuran Core : Provides a scaffold for biological interaction.

- Tert-butyl Group : Increases lipophilicity and stability.

- 2-Methylallyl Ether : May influence receptor binding and activity.

- Carboxylic Acid Group : Essential for interaction with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with various receptors, potentially altering signaling pathways related to pain and inflammation.

- DNA Interaction : The compound may interfere with DNA replication or repair mechanisms, contributing to its anticancer properties.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. The presence of the carboxylic acid group in this compound may enhance its ability to scavenge free radicals, thus protecting cells from oxidative damage.

Antimicrobial Activity

Studies have shown that benzofuran compounds can exhibit antimicrobial effects against various pathogens. The unique structure of this compound may contribute to its effectiveness against bacteria and fungi.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The mechanism may involve the inhibition of NF-kB signaling pathways.

Comparative Biological Activity

| Compound Name | Structure Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Tert-butyl, 2-methylallyl ether | TBD | Antioxidant, Antimicrobial, Anti-inflammatory |

| 5-Benzyloxy-2-arylbenzofuran-3-carboxylic acid | Benzyl ether | <6 | TMEM16A Inhibitor |

| 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid | Sulfur atom substitution | 0.532 | Ischemic cell death inhibitor |

Case Studies

- TMEM16A Inhibition : A study evaluated the inhibitory effects of various benzofuran derivatives on TMEM16A channels using Fischer rat thyroid (FRT) cells. Compounds similar to this compound exhibited significant inhibition with IC50 values indicating potent activity against calcium activated chloride channels (CaCCs) .

- Ischemic Cell Death : Another investigation assessed the protective effects of benzofuran derivatives against ischemic cell death in cardiac myocytes under oxygen-glucose deprivation conditions. The findings suggested that structural modifications significantly influenced the protective efficacy of these compounds .

Q & A

Basic: What are the most reliable synthetic routes for 2-(tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves a multi-step strategy starting with benzofuran-3-carboxylic acid derivatives. Key steps include:

- Conjugate addition of lithium amides to tert-butyl-substituted propenoate esters to establish stereochemistry .

- Alkylation of β-amino esters to introduce the 2-methylallyloxy group, optimized under anhydrous THF with NaH as a base .

- Final aromatization via a metal-free [3,3]-sigmatropic rearrangement to form the benzofuran core, achieving high atom economy (85–92% yield) .

Basic: How can NMR and MS data be interpreted to confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Look for signals at δ 1.3–1.5 ppm (tert-butyl protons), δ 4.5–5.2 ppm (2-methylallyloxy protons), and δ 6.5–7.5 ppm (benzofuran aromatic protons). Discrepancies between experimental and theoretical values may arise from steric hindrance or solvent effects .

- 13C NMR : Confirm the carboxylic acid carbon at δ ~170 ppm and the benzofuran oxygenated carbons at δ 150–160 ppm .

- MS : The molecular ion peak ([M+H]+) should match the theoretical molecular weight (C₁₉H₂₂O₅). Fragmentation patterns should align with cleavage at the ether or ester linkages .

Advanced: How can selectivity challenges in functionalizing the benzofuran core be addressed?

Methodological Answer:

Selectivity is influenced by steric and electronic factors:

- Use sterically hindered bases (e.g., NaH in THF) to direct alkylation to the less hindered 5-position over the 3-carboxylic acid group .

- Protecting group strategies : Temporarily protect the carboxylic acid with tert-butyl esters to avoid side reactions during allylation .

- Temperature control : Low temperatures (0–5°C) minimize undesired rearrangements during sigmatropic reactions .

Advanced: What strategies optimize stereochemical control during synthesis?

Methodological Answer:

- Chiral auxiliaries : Employ (R)-N-allyl-N-(α-methyl-4-methoxybenzyl)amide to induce asymmetry during conjugate addition, achieving >90% enantiomeric excess (ee) .

- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states in stereoselective alkylation steps .

- Kinetic vs. thermodynamic control : Monitor reaction progression via HPLC to isolate the desired diastereomer .

Advanced: How can researchers resolve contradictions in spectral data for derivatives?

Methodological Answer:

- Cross-validate techniques : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions .

- Computational modeling : Use DFT calculations to predict NMR shifts and compare with experimental data, addressing discrepancies caused by conformational flexibility .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral ambiguity persists .

Advanced: What mechanistic insights explain the efficiency of [3,3]-sigmatropic rearrangements in benzofuran synthesis?

Methodological Answer:

- Transition state analysis : The rearrangement proceeds via a six-membered cyclic transition state, stabilized by conjugation with the benzofuran π-system .

- Thermal activation : Heating (80–100°C) accelerates the reaction without metal catalysts, reducing side products .

- Substituent effects : Electron-donating groups (e.g., tert-butyl) enhance reaction rates by stabilizing partial positive charges in the transition state .

Advanced: How can catalytic methods be applied to improve yield in large-scale syntheses?

Methodological Answer:

- Palladium catalysis : Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/allyl groups, though compatibility with the benzofuran oxygen must be tested .

- Organocatalysis : Proline derivatives may enhance enantioselectivity in asymmetric steps, though this requires optimization for sterically crowded substrates .

Advanced: What bioactivity screening approaches are recommended for derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.